2-Methoxyethyl methacrylate

Description

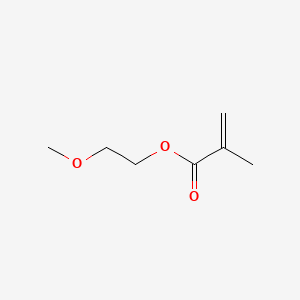

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methoxyethyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-6(2)7(8)10-5-4-9-3/h1,4-5H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXYJVFYWCLAXHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26915-72-0, 27987-32-2, 87105-87-1 | |

| Record name | Polyethylene glycol methyl ether methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26915-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylene glycol methyl ether methacrylate homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27987-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Poly(ethylene glycol) methyl ether methacrylate homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87105-87-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1064538 | |

| Record name | 2-Methoxyethyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1064538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] Clear liquid with a musty odor; [Scientific Polymer Products MSDS] | |

| Record name | Poly(ethylene glycol) methyl ether methacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21521 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6976-93-8, 26915-72-0, 27987-32-2 | |

| Record name | Methoxyethyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6976-93-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-methoxyethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006976938 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methoxyethyl methacrylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24157 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-(2-methyl-1-oxo-2-propen-1-yl)-.omega.-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-methoxyethyl ester, homopolymer | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-methoxyethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methoxyethyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1064538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxyethyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.493 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(2-methyl-1-oxo-2-propen-1-yl)-ω-methoxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.173 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Methoxyethyl methacrylate physicochemical properties

An In-depth Technical Guide to the Physicochemical Properties of 2-Methoxyethyl Methacrylate (MEMA) for Advanced Polymer and Drug Delivery Applications

Authored by: A Senior Application Scientist

Introduction: Situating this compound in Modern Materials Science

This compound (MEMA), a functional acrylic monomer, represents a cornerstone in the synthesis of advanced polymers with tailored properties. Its unique molecular architecture, featuring a hydrophilic methoxyethyl side chain and a polymerizable methacrylate group, offers a versatile platform for developing materials with enhanced biocompatibility, flexibility, and specific solvent affinities. For researchers and drug development professionals, understanding the fundamental physicochemical properties of MEMA is not merely an academic exercise; it is the critical first step in rationally designing polymers for sophisticated applications, ranging from stimuli-responsive hydrogels for controlled drug release to biocompatible coatings for medical devices.[1][2]

This guide moves beyond a simple recitation of data. It provides a Senior Application Scientist’s perspective on the causality behind these properties, linking them to practical experimental considerations and end-use performance. We will explore not just what the properties are, but why they matter and how they can be precisely characterized and leveraged in a research and development setting.

Core Physicochemical & Structural Identity

The identity and behavior of MEMA are dictated by its molecular structure. The IUPAC name, 2-methoxyethyl 2-methylprop-2-enoate, precisely describes its composition: a methacrylate esterified with a 2-methoxyethanol group.[3] This structure is the foundation of its utility. The methacrylate backbone provides a robust site for free-radical polymerization, while the ether linkage and terminal methyl group in the side chain modulate the hydrophilicity and solvency of the resulting polymer.

All quantitative data are summarized in the table below for ease of reference and comparison.

| Property | Value | Source(s) |

| Chemical Formula | C₇H₁₂O₃ | [3][4] |

| Molecular Weight | 144.17 g/mol | [3][4] |

| CAS Number | 6976-93-8 | [1][4][5] |

| Appearance | Colorless, clear liquid | [4] |

| Density | 0.993 g/mL at 25 °C | [1][5][6] |

| Boiling Point | 175 °C (decomposition)[4]; 65 °C at 12 mm Hg[1][5] | [1][4][5] |

| Flash Point | 66 °C; ~150 °F[1] | [1] |

| Water Solubility | 31.33 g/L at 20 °C | [1][4][5] |

| Refractive Index (n²⁰/D) | 1.431 | [1][5][6] |

| Vapor Pressure | 22.3 Pa at 20 °C | [1][4] |

| logP (Octanol/Water) | 1.3 at 23.3 °C | [1][4][5] |

| Synonyms | MEMA, Methacrylic acid 2-methoxyethyl ester, Ethylene glycol monomethyl ether methacrylate | [3][4] |

Polymerization Behavior and Thermal Characteristics of Poly(MEMA)

MEMA is primarily used as a monomer to build larger polymer structures.[1][5] Its methacrylate group readily undergoes free-radical polymerization, a process that can be initiated thermally or photochemically using standard initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide. The resulting polymer is poly(this compound), or PMEMA.

The polymerization process is critical to defining the final material's properties. Key considerations include:

-

Gel Effect (Trommsdorff–Norrish effect): In bulk polymerization, methacrylates like MEMA can exhibit an autoacceleration in the reaction rate at high conversions.[7] This is a critical experimental parameter to control, as the resulting exotherm can be significant, potentially affecting the polymer's molecular weight distribution and structural integrity.[8]

-

Inhibitors: Commercial MEMA is typically stabilized with an inhibitor, such as the monomethyl ether of hydroquinone (MEHQ), to prevent spontaneous polymerization during storage. This inhibitor must be removed (e.g., by passing through an inhibitor-removal column) before controlled polymerization experiments.

-

Thermal Stability of PMEMA: The stability of the final polymer is paramount. Upon thermal decomposition, PMEMA primarily undergoes depolymerization back to the monomer.[1][5] A secondary pathway involves esterolysis, producing smaller volatile products.[1][5] Understanding this behavior is crucial for determining the maximum processing temperature and service life of PMEMA-based materials.

Analytical Characterization Protocols: A Self-Validating Approach

Accurate characterization is the bedrock of scientific integrity. The following protocols are designed not just to generate data, but to ensure its reliability through built-in validation steps.

Protocol 1: Structural Verification via Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the chemical structure of the MEMA monomer and the resulting PMEMA polymer.

-

Causality: ¹H NMR provides a quantitative map of the hydrogen atoms in the molecule. The chemical shift, splitting pattern, and integration of each peak must align perfectly with the expected structure for identity to be confirmed.

-

Methodology:

-

Sample Preparation (Monomer): Dissolve 5-10 mg of MEMA in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if precise quantification is needed.

-

Sample Preparation (Polymer): Dissolve 10-20 mg of dry PMEMA in ~0.7 mL of CDCl₃. Polymer dissolution may be slower; gentle warming or sonication can be used if necessary.

-

Instrument Setup: Use a standard NMR spectrometer (400 MHz or higher is recommended for better resolution). Shim the instrument until the TMS peak is sharp and symmetrical.

-

Acquisition: Acquire a standard ¹H NMR spectrum. Typical acquisition parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

Data Analysis & Validation:

-

Monomer: Expect to see characteristic peaks for the vinyl protons (~5.5-6.1 ppm), the two sets of ester-adjacent methylene protons (-O-CH₂-CH₂-O-), the methoxy protons (-O-CH₃), and the methyl group on the double bond (C=C-CH₃). The integration ratio of these peaks must match the number of protons in each environment.

-

Polymer: The sharp vinyl proton peaks will disappear, and the backbone peaks will broaden significantly. The side-chain proton signals will remain, albeit slightly shifted and broadened. The disappearance of the vinyl signals is the primary validation of successful polymerization.

-

-

Protocol 2: Functional Group Analysis via Fourier-Transform Infrared (FTIR) Spectroscopy

-

Objective: To identify key functional groups and monitor the conversion of monomer to polymer.

-

Causality: FTIR spectroscopy probes the vibrational modes of chemical bonds. The disappearance of the C=C bond vibration is a direct and rapid measure of polymerization.

-

Methodology:

-

Sample Preparation: Place one drop of liquid MEMA monomer directly onto the ATR crystal. For the solid PMEMA polymer, press a small amount of the powder firmly against the crystal.

-

Background Collection: Collect a background spectrum of the clean, empty ATR crystal. This is a critical step to subtract atmospheric (CO₂, H₂O) and instrument-related signals.

-

Sample Spectrum Acquisition: Collect the spectrum of the sample, typically co-adding 16 or 32 scans to improve the signal-to-noise ratio. The typical range is 4000-400 cm⁻¹.

-

Data Analysis & Validation:

-

Monomer: Identify the strong C=O stretch of the ester (~1720 cm⁻¹) and the characteristic C=C stretch (~1640 cm⁻¹).

-

Polymer: In the PMEMA spectrum, the C=O stretch will remain, but the C=C stretch at ~1640 cm⁻¹ will be significantly diminished or absent, providing clear validation of polymerization.[3]

-

-

Protocol 3: Thermal Stability Assessment via Thermogravimetric Analysis (TGA)

-

Objective: To determine the thermal stability and decomposition profile of synthesized PMEMA.

-

Causality: TGA measures mass loss as a function of temperature. This provides a clear indication of when the material begins to degrade, its primary decomposition temperature, and the amount of residual mass. This data is vital for defining the material's operational temperature limits.

-

Methodology:

-

Sample Preparation: Weigh 5-10 mg of dry PMEMA into a TGA pan (alumina or platinum).

-

Instrument Setup: Place the pan in the TGA furnace. Purge the system with an inert gas (typically nitrogen) at a flow rate of 20-50 mL/min. The inert atmosphere is crucial to prevent oxidative side reactions, ensuring the data reflects the intrinsic thermal stability of the polymer.

-

Thermal Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a controlled rate, typically 10 °C/min.

-

Data Analysis & Validation:

-

Plot the percentage of weight loss versus temperature.

-

Determine the onset of decomposition (T_onset) and the temperature of maximum decomposition rate (T_max), which is the peak of the derivative curve (DTG).

-

As PMEMA decomposition is primarily depolymerization, the major weight loss should correspond to this event.[1][5] The result should be a single, sharp decomposition step for a clean polymer.

-

-

Relevance and Application in Drug Development

While MEMA itself is a monomer, the resulting polymer, PMEMA, holds significant potential in the biomedical field. Its properties are often compared to the well-studied poly(2-hydroxyethyl methacrylate) (PHEMA), a gold-standard biomaterial used in soft contact lenses and drug delivery systems.[9][10][11]

-

Hydrogel Formation: The hydrophilic side chain of MEMA allows PMEMA to absorb water and form hydrogels.[2] This property is fundamental for drug delivery applications, as the hydrogel network can encapsulate therapeutic molecules and release them in a controlled manner.[9][10][12]

-

Biocompatibility: Polymers with ethylene glycol-like side chains, such as PMEMA, are known to exhibit good biocompatibility. They can reduce non-specific protein adsorption, which is a critical factor in minimizing the foreign body response when a material is implanted in the body.[1][2]

-

Tunable Properties: MEMA can be copolymerized with other monomers (e.g., acrylic acid for pH-responsiveness, or cross-linkers like EGDMA) to fine-tune the mechanical properties, swelling behavior, and drug release kinetics of the resulting hydrogel.[9] This allows for the rational design of drug delivery vehicles tailored to specific therapeutic needs.

Safety, Handling, and Storage

As a reactive monomer, proper handling of MEMA is essential for laboratory safety.

-

Hazards: MEMA is classified as a skin and eye irritant.[3] Like other methacrylates, it may cause an allergic skin reaction (sensitization).[3]

-

Handling: Always handle MEMA in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[8] Avoid direct contact with skin and eyes.

-

Storage: Store MEMA in a cool, dark, and well-ventilated place, away from heat, sparks, and direct sunlight.[13][14] The container should be tightly closed. It is critical to ensure the stabilizer (MEHQ) is active, which requires the presence of some dissolved oxygen; therefore, do not store under an inert gas atmosphere for long periods.[8]

References

- Draft evaluation statement - this compound and 2-ethoxyethyl methacryl

- SAFETY DATA SHEET - this compound (stabilized with MEHQ). TCI Chemicals.

- Safety Data Sheet - 2-Methoxyethyl acryl

- PubChem Compound Summary for CID 81466, this compound.

- Material Safety Data Sheet - 2-Ethoxyethyl methacryl

- This compound Product Inform

- This compound Properties. ChemicalBook. (2025-09-02).

- 2-Methoxyethyl methacryl

- Copolymerization of 2-Hydroxyethyl Acrylate and 2-Methoxyethyl Acrylate via RAFT: Kinetics and Thermoresponsive Properties.

- Ermis, N. (2021). Drug Delivery Application of Poly (2-hydroxyethyl methacrylate)

- Saini, R. K., et al. (2014). Poly (2-hydroxyethyl methacrylate) (PHEMA) based nanoparticles for drug delivery applications: A review. Nano Science and Nano Technology: An Indian Journal.

- This compound Product Details. Chongqing Chemdad Co., Ltd.

- Drug delivery application of poly (2-hydroxyethyl methacrylate)/ethylene glycol dimethacrylate composite hydrogel. DSpace Repository.

- Drug Delivery Application of Poly (2-hydroxyethyl methacrylate)

- 2-Methoxyethyl Acrylate Product Information. Suzhou Senfeida Chemical Co., Ltd.

- Achilias, D. S., et al. (2017). Polymerization Kinetics of Poly(2-Hydroxyethyl Methacrylate)

- Biomedical Applications: The Role of 2-Methoxyethyl Acryl

- SAFETY DATA SHEET - 2-Methoxyethyl methacryl

- Reaction kinetics and gel effect on the polymerization of 2‐ethoxyethyl methacrylate and 2(2‐ethoxyethoxy) ethyl methacrylate.

- This compound (stabilized with MEHQ). TCI Chemicals.

Sources

- 1. This compound | 6976-93-8 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C7H12O3 | CID 81466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 5. This compound CAS#: 6976-93-8 [m.chemicalbook.com]

- 6. This compound Four Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. researchgate.net [researchgate.net]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. tsijournals.com [tsijournals.com]

- 11. mdpi.com [mdpi.com]

- 12. acikerisim.samsun.edu.tr [acikerisim.samsun.edu.tr]

- 13. fishersci.com [fishersci.com]

- 14. This compound | 6976-93-8 | TCI AMERICA [tcichemicals.com]

2-Methoxyethyl methacrylate solubility in organic solvents

An In-Depth Technical Guide to the Solubility of 2-Methoxyethyl Methacrylate in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Executive Summary

This compound (MEMA), a key monomer in the synthesis of advanced polymers, possesses a unique molecular structure that governs its interaction with a wide array of organic solvents. This guide provides a comprehensive analysis of the solubility and miscibility of MEMA, moving beyond simple data tabulation to explore the underlying physicochemical principles. We delve into the molecular characteristics of MEMA, apply the framework of Hansen Solubility Parameters (HSP) to predict its behavior, and provide a robust, self-validating experimental protocol for researchers to determine solubility in their own systems. This document is intended for scientists and professionals in polymer chemistry and drug development who require a deep, functional understanding of this versatile monomer's solvent compatibility.

The Molecular Basis of MEMA's Solubility Profile

The solubility characteristics of any compound are dictated by its molecular structure. This compound (CAS: 6976-93-8, Molecular Formula: C₇H₁₂O₃) is an ester of methacrylic acid and 2-methoxyethanol.[1][2] Its structure features several key functional groups that define its interactions with solvents:

-

Ester Group (-C(=O)O-): This group is polar and can act as a hydrogen bond acceptor. It contributes significantly to MEMA's ability to dissolve in polar solvents.

-

Ether Linkage (-C-O-C-): The ether group also introduces polarity and can accept hydrogen bonds, further enhancing its affinity for polar and moderately polar solvents.

-

Alkene Group (C=C): The methacrylate double bond is a site of low polarity.

-

Alkyl Backbone: The ethyl and methyl groups are nonpolar (hydrophobic).

This combination of a polar head (ester and ether) and a relatively nonpolar hydrocarbon backbone gives MEMA an amphiphilic character, allowing it to be miscible with a broad range of organic solvents.

Predicting Solubility: The Hansen Solubility Parameter (HSP) Framework

To move from a qualitative "like dissolves like" principle to a quantitative prediction of solubility, the Hansen Solubility Parameter (HSP) system is an invaluable tool.[3] HSP deconstructs the total Hildebrand solubility parameter into three components representing the primary intermolecular forces:[4]

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar interactions.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

The fundamental principle is that substances with similar (δD, δP, δH) parameters are likely to be miscible. The "distance" (Ra) between two substances in Hansen space can be calculated, and if this distance is less than the interaction radius (R0) of the polymer or solute, solubility is predicted.[4]

Solubility and Miscibility Data for this compound

A substance's miscibility is an absolute property; two liquids are either miscible in all proportions or they are not. Solubility, in contrast, can be quantified.

Quantitative Solubility in Water

MEMA exhibits limited but significant solubility in water due to the hydrogen bonding potential of its ester and ether groups.

| Solvent | Formula | Temperature (°C) | Solubility (g/L) | Source |

| Water | H₂O | 20 | 31.33 | [5] |

Predicted Miscibility in Common Organic Solvents

Based on the principles of "like dissolves like" and MEMA's molecular structure, we can predict its miscibility with a range of common laboratory solvents. The following table provides these predictions, which should be confirmed experimentally for critical applications using the protocol in Section 5.0.

| Solvent Class | Representative Solvent | Predicted Miscibility with MEMA | Rationale |

| Polar Protic | Ethanol, Methanol | Miscible | MEMA's ester and ether groups readily interact with the hydroxyl groups of alcohols through hydrogen bonding and dipole-dipole forces. |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Dimethylformamide (DMF) | Miscible | Strong dipole-dipole interactions between the solvent's polar groups (e.g., ketone in acetone) and MEMA's ester group lead to high compatibility. |

| Aromatic | Toluene, Xylene | Miscible | The dispersion forces of the aromatic ring interact favorably with MEMA's alkyl backbone, while its slight polarity is compatible with the ester/ether groups. |

| Chlorinated | Dichloromethane | Miscible | Dichloromethane has sufficient polarity to interact with the polar portions of MEMA. |

| Nonpolar | Hexane, Cyclohexane | Partially Miscible to Immiscible | The large difference in polarity between the nonpolar alkane and the polar MEMA molecule is likely to prevent complete miscibility. Van der Waals forces alone are insufficient to overcome the stronger polar interactions MEMA molecules have with each other. |

Experimental Protocol: Determination of MEMA Miscibility

This protocol provides a reliable, step-by-step method for visually determining the miscibility of this compound with an organic solvent at ambient temperature. This procedure is adapted from standard laboratory methods for solubility testing.[6][7]

Materials and Equipment

-

This compound (MEMA), inhibitor-free if required

-

Test solvent (reagent grade or higher)

-

Multiple 15 mL glass test tubes with caps or stoppers

-

Calibrated pipettes or graduated cylinders (10 mL)

-

Vortex mixer

-

Test tube rack

-

Proper Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Experimental Workflow Diagram

Sources

- 1. This compound | 6976-93-8 [chemicalbook.com]

- 2. kinampark.com [kinampark.com]

- 3. environmentalorganicchemistry.ethz.ch [environmentalorganicchemistry.ethz.ch]

- 4. researchgate.net [researchgate.net]

- 5. This compound CAS#: 6976-93-8 [m.chemicalbook.com]

- 6. murov.info [murov.info]

- 7. saltise.ca [saltise.ca]

An In-depth Technical Guide to the Thermal Properties of 2-Methoxyethyl Methacrylate and its Polymer

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Methoxyethyl methacrylate (MEMA) is a monomer that polymerizes to form poly(this compound) (PMEMA), a polymer of significant interest in the biomedical and pharmaceutical fields due to its biocompatibility and unique hydration properties. A thorough understanding of the thermal characteristics of both the monomer and the polymer is crucial for its synthesis, processing, and application, particularly in drug delivery systems where thermal stability can be a critical parameter. This guide provides a comprehensive overview of the thermal properties of MEMA and PMEMA, with a detailed focus on the glass transition temperature (Tg) of the polymer. While direct and extensive literature on the thermal properties of PMEMA is limited, this guide synthesizes available data, draws upon findings from structurally similar polymers, and outlines the key analytical techniques for thermal characterization.

Introduction to this compound (MEMA)

This compound is an organic compound with the chemical formula C₇H₁₂O₃. It is the ester of methacrylic acid and 2-methoxyethanol. The presence of both a methacrylate group and a methoxyethyl group imparts unique properties to the monomer and its resulting polymer, including a balance of hydrophilicity and hydrophobicity. This molecular structure is fundamental to the polymer's interactions with biological systems and its thermal behavior.

Chemical Structure of this compound (MEMA)

Caption: Chemical structure of this compound.

Thermal Properties of this compound (MEMA) Monomer

The thermal properties of the MEMA monomer are important for its storage, handling, and polymerization.

| Property | Value | Source |

| Boiling Point | 65 °C at 12 mm Hg | [1] |

| Density | 0.993 g/mL at 25 °C | [1] |

| Flash Point | 150 °F (65.5 °C) | [1] |

These properties indicate that MEMA is a relatively low-volatility liquid at room temperature, which simplifies its handling in a laboratory setting.

Poly(this compound) (PMEMA): Synthesis and Structure

PMEMA is typically synthesized via free-radical polymerization of the MEMA monomer. The resulting polymer possesses a flexible backbone with pendant methoxyethyl ester groups. These side chains play a crucial role in determining the polymer's physical and thermal properties.

Polymerization of MEMA to PMEMA

Caption: Schematic of PMEMA synthesis.

Thermal Properties of Poly(this compound) (PMEMA)

The thermal behavior of PMEMA is critical for its application, dictating its processing temperatures and its stability under thermal stress. The key thermal properties of interest are the glass transition temperature (Tg) and the thermal decomposition profile.

Glass Transition Temperature (Tg) of PMEMA

The glass transition temperature is a fundamental property of amorphous polymers, marking the transition from a rigid, glassy state to a more flexible, rubbery state. This transition is critical for applications in drug delivery, as it affects the polymer's mechanical properties and drug release kinetics.

Direct experimental data for the Tg of PMEMA is scarce in readily available literature. However, the Tg can be reliably estimated by examining a structurally very similar polymer, poly(2-(2-methoxyethoxy)ethyl methacrylate) (poly(MEO₂MA)). The only difference between MEMA and MEO₂MA is an additional ethoxy group in the side chain of the latter. A Differential Scanning Calorimetry (DSC) thermogram for linear poly(MEO₂MA) shows a glass transition temperature of 236 K (-37.15 °C) .[2] Given the structural similarity, the Tg of PMEMA is expected to be in a similar range.

Several factors can influence the glass transition temperature of a polymer:

-

Molecular Weight: Generally, the Tg of a polymer increases with increasing molecular weight, up to a certain plateau.

-

Side Chain Flexibility: The flexible ether linkages in the methoxyethyl side chain of PMEMA contribute to a relatively low Tg.

-

Intermolecular Forces: The ester and ether groups in the side chains can participate in dipole-dipole interactions, which can influence chain mobility and thus the Tg.

Thermal Decomposition of PMEMA

The thermal stability of PMEMA is typically assessed using Thermogravimetric Analysis (TGA). The decomposition of poly(alkyl methacrylates) generally proceeds via depolymerization, yielding the constituent monomer as the primary product.[3] For PMEMA, thermal decomposition at temperatures up to 500°C is reported to occur through two main reactions[1]:

-

Depolymerization: The primary reaction is the unzipping of the polymer chain to regenerate the MEMA monomer.

-

Esterolysis: A secondary reaction involving the breakdown of the ester side chains, which produces smaller volatile products.

The onset of thermal degradation for poly(methacrylates) typically occurs above 200°C.[3][4]

Experimental Methodologies for Thermal Analysis

The characterization of the thermal properties of PMEMA relies on standard thermal analysis techniques.

Differential Scanning Calorimetry (DSC) for Tg Determination

DSC is the primary technique used to measure the glass transition temperature of a polymer.

Protocol for DSC Analysis of PMEMA:

-

Sample Preparation: A small amount of the PMEMA sample (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan.

-

Instrument Setup: A DSC instrument is calibrated using standard materials (e.g., indium). An empty, sealed aluminum pan is used as a reference.

-

Thermal Program: The sample is subjected to a controlled temperature program. A common procedure involves:

-

An initial heating ramp to erase the polymer's thermal history.

-

A controlled cooling ramp.

-

A final heating ramp at a constant rate (e.g., 10 °C/min), during which the heat flow is measured.

-

-

Data Analysis: The glass transition is observed as a step-like change in the heat flow curve. The Tg is typically determined as the midpoint of this transition.

DSC Experimental Workflow

Caption: Workflow for Tg determination by DSC.

Thermogravimetric Analysis (TGA) for Thermal Stability

TGA is used to determine the thermal stability and decomposition profile of a polymer.

Protocol for TGA Analysis of PMEMA:

-

Sample Preparation: A small, accurately weighed sample of PMEMA (typically 5-10 mg) is placed in a TGA pan (e.g., platinum or alumina).

-

Instrument Setup: The TGA instrument is tared, and the desired atmosphere (e.g., inert nitrogen or reactive air) is established at a constant flow rate.

-

Thermal Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., from room temperature to 600 °C).

-

Data Analysis: The instrument records the sample's weight as a function of temperature. The resulting TGA curve provides information on the onset of decomposition, the temperatures of maximum weight loss, and the amount of residual mass.

TGA Experimental Workflow

Caption: Workflow for thermal stability analysis by TGA.

Conclusion and Future Perspectives

The thermal properties of poly(this compound) are of paramount importance for its application in drug development and other biomedical fields. While a comprehensive dataset for PMEMA is still emerging, analysis of structurally similar polymers provides valuable insights into its expected behavior. The glass transition temperature of PMEMA is anticipated to be in the sub-ambient range, contributing to its flexibility at physiological temperatures. The polymer exhibits a thermal degradation profile characteristic of poly(methacrylates), with depolymerization being the primary decomposition pathway.

Further research is warranted to establish a more complete and direct understanding of the thermal properties of PMEMA. Specifically, studies investigating the influence of molecular weight, tacticity, and copolymerization on the glass transition temperature and thermal stability would be highly beneficial for the rational design of PMEMA-based materials for advanced drug delivery applications.

References

- ResearchGate. (n.d.). DSC thermograms for linear and cross-linked poly(MEO2MA)based materials.

- DergiPark. (n.d.). Journal of Science Synthesis and Characterization of Poly (2-hydroxyethyl methacrylate) Homopolymer at Room Temperature via Reve.

- ResearchGate. (n.d.). TGA curves of poly(HEMA) at various heating rates under nitrogen.

- ResearchGate. (n.d.). Thermal-degradation-of-Poly-2-Hydroxyethyl-methacrylate-obtained-by-gamma-radiation.pdf.

- Polymer Degradation and Stability. (2001).

- MDPI. (2021, October 12). Polystyrene-b-Poly(2-(Methoxyethoxy)ethyl Methacrylate) Polymerization by Different Controlled Polymerization Mechanisms. Polymers, 13(20), 3533.

- Journal of Thermal Analysis and Calorimetry. (2014). Thermal stability and degradation of selected poly (alkyl methacrylates) used in the polymer industry. 118, 1155–1162.

- National Center for Biotechnology Information. (n.d.). Synthesis, Characterization and Molecular Modeling of Novel Oxoethyl methacrylate Polymers.

- Polymer Source. (n.d.). Poly(this compound).

- Semantic Scholar. (n.d.). Thermal stability and degradation of selected poly(alkyl methacrylates) used in the polymer industry.

- Marquette University. (n.d.). Thermal Stability and Degradation Kinetics of Poly(methyl Methacrylate)/Layered Copper Hydroxy Methacrylate Composites.

- University of Southern Mississippi. (n.d.).

- Scientific & Academic Publishing. (n.d.).

- ScienceDirect. (n.d.). Thermal degradation of poly(methyl methacrylate) (PMMA): Modelling of DTG and TG curves.

- ResearchGate. (n.d.). Thermal behavior of poly(2-hydroxyethyl methacrylate-bis-[trimethoxysilylpropyl]amine) networks.

- ResearchGate. (n.d.).

- The Royal Society of Chemistry. (n.d.).

- National Center for Biotechnology Information. (n.d.). This compound | C7H12O3 | CID 81466. PubChem.

Sources

Spectroscopic data (NMR, IR, UV-Vis) for 2-Methoxyethyl methacrylate

This technical guide provides an in-depth analysis of the spectroscopic signature of 2-Methoxyethyl methacrylate (2-MEMA), a key monomer in the development of advanced polymers for biomedical and industrial applications. As researchers, scientists, and drug development professionals, a thorough understanding of the molecular structure and purity of 2-MEMA is paramount. This document serves as a practical reference for the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra, grounded in both theoretical principles and field-proven insights.

Introduction

This compound (CAS 6976-93-8) is an important functional monomer utilized in the synthesis of a wide range of polymers.[1] Its distinct combination of a flexible ether linkage and a polymerizable methacrylate group imparts unique properties to the resulting materials, such as hydrophilicity, biocompatibility, and specific thermal characteristics.[2] Accurate and comprehensive characterization of the monomer is the foundational step in ensuring the quality and reproducibility of these polymers. Spectroscopic techniques are the most powerful tools at our disposal for this purpose, providing a detailed fingerprint of the molecular structure.

This guide will dissect the ¹H NMR, ¹³C NMR, IR, and UV-Vis spectra of 2-MEMA, explaining the rationale behind peak assignments and the experimental considerations for acquiring high-quality data.

Molecular Structure and Spectroscopic Correlation

A clear understanding of the molecular structure of 2-MEMA is essential for interpreting its spectra. The molecule consists of a methacrylate group ester-linked to a 2-methoxyethyl chain.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, we can gain detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy

Proton NMR provides information on the number of different types of protons and their neighboring protons. For 2-MEMA, the expected ¹H NMR spectrum will show distinct signals for the vinyl protons, the methylene groups of the ethyl chain, the methoxy protons, and the methyl protons of the methacrylate group.

Experimental Protocol: ¹H NMR of 2-MEMA

-

Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a common choice for its ability to dissolve a wide range of organic molecules and its single residual peak is easily identifiable.

-

Data Acquisition: Acquire the spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). A higher field strength provides better signal dispersion, which is crucial for resolving complex multiplets.

-

Parameters:

-

Pulse Angle: 30-45° to ensure a good signal-to-noise ratio without saturating the signals.

-

Relaxation Delay (d1): 1-2 seconds. For quantitative analysis, a longer delay (5x T₁) is necessary.

-

Number of Scans: 16-64 scans are typically sufficient for a concentrated sample.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale using the residual solvent peak (CHCl₃ in CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).

¹H NMR Data Interpretation

While a publicly available, fully assigned ¹H NMR spectrum for this compound is not readily found in tabulated form, we can predict the chemical shifts and multiplicities with high confidence based on the analysis of the closely related 2-Methoxyethyl acrylate and general principles of NMR spectroscopy.[3]

Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.1 | s | 1H | =CH (trans to C=O) |

| ~5.6 | s | 1H | =CH (cis to C=O) |

| ~4.3 | t | 2H | -O-CH₂ -CH₂-O- |

| ~3.7 | t | 2H | -O-CH₂-CH₂ -O- |

| ~3.4 | s | 3H | -O-CH₃ |

| ~1.9 | s | 3H | =C-CH₃ |

Note: The vinyl protons in methacrylates often appear as singlets or very finely split multiplets due to the absence of a geminal proton and very small long-range couplings.

Caption: Workflow for ¹H NMR analysis of 2-MEMA.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal.

¹³C NMR Data Interpretation

Based on spectral data for similar methacrylate compounds, the following chemical shifts are expected for 2-MEMA.[4][5]

Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| ~167 | C =O (ester carbonyl) |

| ~136 | =C -(CH₃) |

| ~126 | =C H₂ |

| ~70 | -O-CH₂-C H₂-O- |

| ~64 | -O-C H₂-CH₂-O- |

| ~59 | -O-C H₃ |

| ~18 | =C-C H₃ |

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds. It is an excellent technique for identifying the functional groups present.

Experimental Protocol: FTIR-ATR of 2-MEMA

-

Sample Preparation: As 2-MEMA is a liquid, the simplest method is Attenuated Total Reflectance (ATR). Place a single drop of the neat liquid directly onto the ATR crystal.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental signals.

-

Record the sample spectrum.

-

-

Parameters:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹ is typically sufficient.

-

Number of Scans: 16-32 scans provide a good signal-to-noise ratio.

-

IR Data Interpretation

The IR spectrum of 2-MEMA will be dominated by absorptions from the C=O and C=C bonds of the methacrylate group and the C-O bonds of the ether and ester functionalities.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~2950-2850 | Medium | C-H stretch | Aliphatic CH₂, CH₃ |

| ~1720 | Strong | C=O stretch | α,β-Unsaturated Ester |

| ~1640 | Medium | C=C stretch | Alkene |

| ~1160 | Strong | C-O stretch | Ester and Ether |

| ~940 | Medium | =C-H bend | Vinyl |

The strong absorption around 1720 cm⁻¹ is characteristic of the ester carbonyl group, while the peak around 1640 cm⁻¹ confirms the presence of the carbon-carbon double bond. The broad, strong band around 1160 cm⁻¹ is indicative of the C-O stretching of both the ester and ether linkages.[6][7]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule. It is particularly useful for identifying chromophores, which are parts of a molecule that absorb light.

UV-Vis Data Interpretation

The primary chromophore in 2-MEMA is the α,β-unsaturated ester system. This conjugated system is expected to have a π → π* transition in the UV region. While specific experimental data for 2-MEMA is scarce in the literature, we can predict its absorption maximum based on related compounds like other methacrylates. The λmax is expected to be in the range of 200-220 nm. This technique is more commonly used to monitor the polymerization of methacrylates, as the disappearance of the C=C double bond leads to a decrease in UV absorbance at the λmax.[1]

Conclusion

The spectroscopic techniques of NMR, IR, and UV-Vis provide a comprehensive and complementary characterization of this compound. ¹H and ¹³C NMR confirm the connectivity of the carbon and hydrogen framework, IR spectroscopy verifies the presence of key functional groups, and UV-Vis spectroscopy identifies the electronic chromophores. The data and protocols presented in this guide offer a robust framework for researchers and scientists to confidently identify and assess the purity of 2-MEMA, ensuring the integrity of their downstream applications in polymer synthesis and materials development.

References

- PubChem. (n.d.). This compound.

- ResearchGate. (n.d.). Nuclear magnetic resonance ( 1 H NMR) spectrum of 2-hydroxyethyl....

- ResearchGate. (n.d.). The FTIR spectra of the polymers hydrophilic 2-hydroxyethyl....

- NIST. (n.d.). 2-Hydroxyethyl methacrylate.

- SpectraBase. (n.d.). 2-Methoxy propyl methacrylate.

- Al-Haddad, M., et al. (2021). Methacrylate peak determination and selection recommendations using ATR-FTIR to investigate polymerisation of dental methacrylate mixtures. Scientific Reports, 11(1), 12158. [Link]

- Hisham, M. H. H., et al. (2017). UV-Visible Spectrophotometer Analysis on Polymerization of 2-Hydroxyethyl Methacrylate. International Journal of Applied and Physical Sciences, 3(2), 42-45. [Link]

Sources

- 1. UV-Visible Spectrophotometer Analysis on Polymerization of 2-Hydroxyethyl Methacrylate [ideas.repec.org]

- 2. Ethylene glycol methyl ether methacrylate 99 6976-93-8 [sigmaaldrich.com]

- 3. 2-Methoxyethyl acrylate(3121-61-7) 1H NMR spectrum [chemicalbook.com]

- 4. 2-(2-METHOXYETHOXY)ETHYL METHACRYLATE(45103-58-0) 13C NMR spectrum [chemicalbook.com]

- 5. 2-Ethoxyethyl Methacrylate(2370-63-0) 13C NMR spectrum [chemicalbook.com]

- 6. 2-Methoxyethyl acrylate(3121-61-7) IR Spectrum [m.chemicalbook.com]

- 7. Methacrylate peak determination and selection recommendations using ATR-FTIR to investigate polymerisation of dental methacrylate mixtures - PMC [pmc.ncbi.nlm.nih.gov]

Molecular weight and density of 2-Methoxyethyl methacrylate

An In-depth Technical Guide to 2-Methoxyethyl Methacrylate: Properties and Applications

Introduction

This compound (MEMA) is a key monomer in the field of polymer chemistry, valued for its unique combination of properties that make it suitable for a wide range of applications, particularly in the biomedical and materials science sectors. As an ester of methacrylic acid, its structure incorporates a flexible ether linkage and a reactive methacrylate group, allowing for the synthesis of polymers with tailored characteristics.[1] This guide provides a detailed overview of the core physicochemical properties of MEMA, its polymerization, and its applications, with a focus on its relevance to researchers, scientists, and professionals in drug development. The polymers derived from this monomer, known as poly(this compound) (PMEMA), are noted for their potential biocompatibility and use as polyelectrolytes.[2][3][4]

Core Physicochemical Properties

The utility of this compound in various scientific applications is rooted in its specific molecular characteristics. A precise understanding of these properties is essential for experimental design, from reaction stoichiometry to purification and final material characterization. The fundamental properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₂O₃ | [1][5][6] |

| Molecular Weight | 144.17 g/mol | [1][5][6][7] |

| Density | 0.993 g/mL at 25 °C | [2][3][4][7] |

| IUPAC Name | 2-methoxyethyl 2-methylprop-2-enoate | [5][6] |

| CAS Number | 6976-93-8 | [1][5][7] |

| Boiling Point | 65 °C at 12 mmHg | [2][3][7] |

| Refractive Index | n20/D 1.431 | [2][3][7] |

| Water Solubility | 31.33 g/L at 20 °C | [1][4] |

Polymerization and Application in Biomaterials

This compound serves as a foundational building block for the synthesis of advanced polymers. The presence of the terminal double bond in the methacrylate group allows it to undergo polymerization, most commonly through free-radical mechanisms, to form long-chain polymers known as poly(this compound) or PMEMA.

The choice to use MEMA in polymer synthesis is often driven by the desirable properties of the resulting polymer. The methoxyethyl side chain imparts a degree of hydrophilicity and flexibility to the polymer backbone. This is a critical feature for biomedical applications, where interaction with aqueous environments and biological tissues is paramount. For instance, polymers synthesized from MEMA are explored for their potential biocompatibility and use in creating polyelectrolytes.[2][3]

Conceptual Workflow: From Monomer to Functional Biomaterial

The transformation of the MEMA monomer into a functional material, such as a drug delivery vehicle or a biocompatible coating, follows a logical progression. This workflow highlights the critical stages of synthesis and processing that leverage the monomer's inherent chemical properties.

Sources

- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 2. This compound | 6976-93-8 [chemicalbook.com]

- 3. This compound CAS#: 6976-93-8 [m.chemicalbook.com]

- 4. This compound Four Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. This compound | C7H12O3 | CID 81466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Monomer detail | this compound [copoldb.jp]

- 7. Ethylene glycol methyl ether methacrylate 99 6976-93-8 [sigmaaldrich.com]

A Guide to 2-Methoxyethyl Methacrylate (MEMA): Purity, Grades, and Purification for Advanced Biomedical Applications

In the landscape of advanced biomaterials and drug delivery systems, the selection of high-purity monomers is a critical determinant of end-product performance, safety, and reproducibility. Among the versatile class of methacrylate esters, 2-Methoxyethyl methacrylate (MEMA) has emerged as a key building block for a wide array of biomedical applications, owing to its unique combination of hydrophilicity, flexibility, and biocompatibility. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of MEMA monomer purity, the nuances of available grades, and field-proven protocols for its purification.

The Critical Role of Purity in MEMA Applications

This compound is a monomer valued for its ability to impart a hydrophilic and flexible character to polymers.[1][2] This makes it an ideal candidate for applications requiring biocompatibility and interaction with aqueous environments, such as in the synthesis of hydrogels for drug delivery, contact lenses, and tissue engineering scaffolds.[3][4] However, the presence of impurities, even in seemingly minute quantities, can have a cascading negative effect on polymerization kinetics and the properties of the final polymer.

The most common impurities in MEMA and their potential impacts include:

-

Methacrylic Acid (MAA): As a common precursor and degradation product, MAA can significantly alter polymerization rates.[5][6] Its acidic nature can interfere with catalyst activity and, in biomedical applications, it can lower the pH of the local environment, potentially impacting cellular interactions and drug stability.[7][8]

-

Water: The presence of water can affect the induction period of polymerization and act as a chain transfer agent, which can decrease the final polymer's molecular weight and crosslinking density.[1][9][10] This is particularly critical in applications where precise control over the polymer architecture is necessary for performance.

-

Inhibitors (e.g., MEHQ - Monomethyl Ether Hydroquinone): While essential for preventing premature polymerization during storage and transport, residual inhibitors must be effectively removed prior to use.[11][12] Incomplete removal will lead to unpredictable and often incomplete polymerization, resulting in a product with inferior mechanical and functional properties.

-

Dimethacrylates (e.g., Ethylene Glycol Dimethacrylate - EGDMA): These difunctional impurities can act as crosslinkers, leading to uncontrolled gelation and the formation of insoluble polymer networks.[13] This is highly undesirable in applications requiring linear or well-defined branched polymers.

The purity of the MEMA monomer is therefore not just a matter of quality control but a fundamental parameter that dictates the success of research and the viability of a therapeutic product. High-purity MEMA ensures predictable polymerization, leading to polymers with consistent and superior performance characteristics.[14]

Navigating the Commercial Landscape: Available Grades of MEMA

Several chemical suppliers offer this compound in various grades, each with its own set of specifications. Understanding these grades is crucial for selecting the appropriate material for a given application and budget.

| Grade | Typical Purity (%) | Key Characteristics & Recommended Applications | Common Suppliers |

| Technical Grade | ≥ 85%[15] | Contains a higher level of impurities. Suitable for applications where high purity is not critical, such as in some industrial coatings and adhesives. Not recommended for biomedical research. | Polysciences[15] |

| Standard Purity | >98%[16] | A good starting point for many research and development applications. Typically contains a stabilizer (e.g., MEHQ). Further purification is often necessary for sensitive applications. | Tokyo Chemical Industry (TCI), CymitQuimica[16] |

| High Purity | ≥ 99%[17] | Low levels of impurities, making it suitable for more demanding applications, including the synthesis of well-defined polymers for biomedical use. | Entegris[17] |

| Biomedical/Ophthalmic Grade | Typically >99.5% with stringent impurity profiles | Characterized by very low levels of residual monomers, crosslinkers, and other potentially toxic impurities. Essential for applications involving direct contact with biological systems, such as in medical devices and drug delivery systems. | Supplier-specific, often requiring custom synthesis or special ordering. |

The Imperative of Purification: A Step-by-Step Protocol

For many research and all clinical applications, even high-purity commercial grades of MEMA require further purification to remove residual inhibitors and other trace impurities. The following protocol details a robust and self-validating method for purifying MEMA in a laboratory setting. This protocol is a synthesis of established techniques for methacrylate monomer purification.[18][19][20]

Experimental Protocol: Purification of this compound (MEMA)

Objective: To remove inhibitors (e.g., MEHQ) and other impurities from commercial MEMA to achieve a purity suitable for sensitive polymerization reactions.

Materials:

-

This compound (commercial grade)

-

Basic activated alumina (CAS 1344-28-1)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Hexane (anhydrous)

-

Glass chromatography column

-

Separatory funnel

-

Round-bottom flask

-

Rotary evaporator

-

Inert gas (Nitrogen or Argon)

-

pH paper

Methodology:

-

Inhibitor Removal via Caustic Washing (Optional, for high inhibitor content):

-

Place the MEMA in a separatory funnel.

-

Add an equal volume of a 5% aqueous sodium hydroxide (NaOH) solution.

-

Shake the funnel vigorously for 1-2 minutes, periodically venting to release any pressure.

-

Allow the layers to separate. The aqueous layer, containing the phenolate salt of the inhibitor, may be colored.

-

Drain and discard the lower aqueous layer.

-

Repeat the washing step two more times with fresh NaOH solution.[19]

-

Wash the monomer with deionized water until the aqueous wash is neutral (check with pH paper).

-

Wash the monomer with a saturated brine solution to help remove residual water.

-

-

Inhibitor Removal using an Alumina Column:

-

Secure a glass chromatography column vertically.

-

Insert a small plug of cotton or glass wool at the bottom of the column.

-

Add a small layer (approx. 1 cm) of sand on top of the plug.

-

Prepare a slurry of basic activated alumina in hexane and pour it into the column, allowing the alumina to settle into a packed bed. A bed height of 5-10 cm is typically sufficient for small-scale purifications.[19]

-

Drain the excess hexane until it is level with the top of the alumina bed.

-

Carefully load the MEMA (either directly or as a concentrated solution in a minimal amount of a dry, inert solvent like hexane) onto the top of the alumina bed.

-

Elute the purified MEMA from the column with an appropriate solvent (if used) or by applying gentle positive pressure with an inert gas.

-

Collect the purified monomer in a clean, dry flask.

-

-

Drying the Purified Monomer:

-

Add anhydrous sodium sulfate or magnesium sulfate to the collected MEMA to remove any residual water.

-

Allow the monomer to stand over the drying agent for at least 30 minutes, with occasional swirling.

-

Filter the monomer to remove the drying agent.

-

-

Solvent Removal (if applicable):

-

If a solvent was used during the column chromatography, remove it using a rotary evaporator. Ensure the bath temperature is kept low to prevent thermal polymerization.

-

-

Storage of Purified Monomer:

-

The purified monomer is now free of inhibitor and highly susceptible to spontaneous polymerization. It should be used immediately.

-

If short-term storage is necessary, keep the monomer at low temperature (e.g., in a refrigerator at 4°C) under an inert atmosphere (nitrogen or argon) and protected from light.[19]

-

Analytical Validation of Purity

To ensure the effectiveness of the purification process, it is essential to analytically validate the purity of the MEMA monomer. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for this purpose.

GC-MS Protocol for MEMA Purity Assessment

Objective: To quantify the purity of MEMA and identify any residual impurities.

Instrumentation and Conditions (Representative):

-

GC Column: Low polarity phase (e.g., 5% Phenyl Methylpolysiloxane)

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

Injector: Split injection (e.g., 50:1 split ratio) at 250°C

-

Oven Program: Initial temperature of 50°C, hold for 1 minute, then ramp at 10°C/min to 250°C, and hold for 5 minutes.

-

MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-300.

Sample Preparation:

-

Prepare a dilute solution of the purified MEMA (e.g., 100 ppm) in a high-purity solvent such as dichloromethane or ethyl acetate.

Data Analysis:

-

The purity of the MEMA is determined by the area percentage of its corresponding peak in the chromatogram.

-

The mass spectrum of the MEMA peak should be compared to a reference spectrum for confirmation.

-

Any additional peaks in the chromatogram should be identified by their mass spectra to determine the nature and quantity of residual impurities.

Visualizing the Workflow and its Impact

To better illustrate the logical flow of the purification process and the relationship between monomer purity and application success, the following diagrams are provided.

Caption: Workflow for the purification of this compound.

Caption: The impact of MEMA purity on polymerization and application success.

Conclusion

The successful development of advanced biomedical materials and drug delivery systems hinges on the meticulous control of all experimental parameters, with monomer purity being of paramount importance. For researchers and developers working with this compound, a thorough understanding of the available grades, the impact of impurities, and the methods for achieving high purity is not merely beneficial but essential. By implementing robust purification and validation protocols, the scientific community can ensure the reliability and reproducibility of their findings, ultimately accelerating the translation of innovative concepts from the laboratory to clinical applications.

References

- Effect of Water on the Induction Period of the Polymerization of Methyl Methacrylate. Journal of Research of the National Bureau of Standards, 41(4), pp.281-287.

- The effect of water on the induction period of the polymerization of methyl methacrylate. Journal of Research of the National Bureau of Standards, 41(4), p.281.

- The influence of water on visible-light initiated free-radical/cationic ring-opening hybrid polymerization of methacrylate/epoxy: Polymerization kinetics, crosslinking structure and dynamic mechanical properties. NIH Public Access, 24(10), pp.1346-1352.

- Methacrylates. Matyjaszewski Polymer Group, Carnegie Mellon University.

- Synthesis of poly (2-hydroxyethyl methacrylate) (PHEMA) based nanoparticles for biomedical and pharmaceutical applications. Methods in Molecular Biology, 906, pp.321-328.

- May I ask how to remove the inhibitor of 2-methacryloyloxyethyl phosphorylcholine monomer? please?. ResearchGate.

- Analysis and purification of 2-hydroxyethyl methacrylate by means of thin-layer chromatography. Journal of Chromatography A, 115(1), pp.101-109.

- Purification method of 2-hydroxyethyl methacrylate. Google Patents.

- Distillation process for purifying methyl methacrylate. Google Patents.

- How Is Methyl Methacrylate (MMA) Made?. Bisley International.

- The impact of water on photopolymerization kinetics of methacrylate/vinyl ether hybrid systems. ResearchGate.

- Purification Process of Poly Methyl Methacrylate Products Made with Suspension Polymerization Techniques. ProQuest.

- Unit and process for purification of crude methyl methacrylate. Google Patents.

- Methyl methacrylate. Wikipedia.

- Simple purification of MMA. ResearchGate.

- Purification Process of Poly Methyl Methacrylate Products Made with Suspension Polymerization Techniques. ResearchGate.

- 2-Hydroxyethyl Methacrylate (HEMA): Chemical Properties and Applications in Biomedical Fields. ResearchGate.

- Synthetic method of 2-hydroxyethyl methacrylate. Google Patents.

- How to remove MEHQ from Methacrylic acid monomer without reduced pressure distillation?. ResearchGate.

- The preparation method of methoxyethyl acrylate and methoxyethyl methacrylate. Google Patents.

- Effect of methacrylic acid:methyl methacrylate monomer ratios on polymerization rates and properties of polymethyl methacrylates. PubMed.

- SUPPORTING INFORMATION. The Royal Society of Chemistry.

- Removing inhibitor from MMA (and other methacrylate monomers). Reddit.

- Method of methyl methacrylate purification. Google Patents.

- The synthesis of the poly(2-(2-methoxyethoxy)ethyl methacrylate)... ResearchGate.

- Qualitative and Quantitative Determination of Methacrylates in Dental Filling Materials. American Laboratory.

- Mevacor/Poly(vinyl acetate/2-hydroxyethyl methacrylate) as Solid Solution: Preparation, Solubility Enhancement and Drug Delivery. MDPI.

- This compound. PubChem.

- Influence of the Polymerization Modes on the Methacrylic Acid Release from Dental Light-Cured Materials—In Vitro Study. MDPI.

- Synthesis and characterization of poly(methacrylic acid)-based molecularly imprinted polymer nanoparticles for controlled release of trinitroglycerin. ResearchGate.

- Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. SpringerLink.

- Influence of the Polymerization Modes on the Methacrylic Acid Release from Dental Light-Cured Materials—In Vitro Study. PubMed.

- Synthesis and characteristics of poly(methyl methacrylate-co-methacrylic acid)/Poly(methacrylic acid-co-N-isopropylacrylamide) thermosensitive semi-hollow latex particles and their application to drug carriers. ResearchGate.

Sources

- 1. The influence of water on visible-light initiated free-radical/cationic ring-opening hybrid polymerization of methacrylate/epoxy: Polymerization kinetics, crosslinking structure and dynamic mechanical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Purification Process of Poly Methyl Methacrylate Products Made with Suspension Polymerization Techniques - ProQuest [proquest.com]

- 3. Synthesis of poly (2-hydroxyethyl methacrylate) (PHEMA) based nanoparticles for biomedical and pharmaceutical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-N-Morpholinoethyl methacrylate MEHQ inhibitor, 95 2997-88-8 [sigmaaldrich.com]

- 5. How Is Methyl Methacrylate (MMA) Made? - Production Process, Uses & FAQs - MMA Chemicals [mmachemicals.com]

- 6. Effect of methacrylic acid:methyl methacrylate monomer ratios on polymerization rates and properties of polymethyl methacrylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Influence of the Polymerization Modes on the Methacrylic Acid Release from Dental Light-Cured Materials-In Vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 10. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. CN105636929A - Unit and process for purification of crude methyl methacrylate - Google Patents [patents.google.com]

- 15. specialchem.com [specialchem.com]

- 16. This compound | CymitQuimica [cymitquimica.com]

- 17. entegris.com [entegris.com]

- 18. Methacrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. researchgate.net [researchgate.net]

Introduction: A Paradigm Shift in Biocompatible Polymers

An In-Depth Technical Guide to the Biocompatibility of Poly(2-Methoxyethyl methacrylate)

For decades, the field of biomedical materials has been on a quest for the ideal polymer—one that can seamlessly integrate with the human body, performing its intended function without eliciting a detrimental host response. Poly(this compound), or pMEMA, has emerged as a frontrunner in this pursuit. Unlike its methacrylate predecessors such as poly(methyl methacrylate) (PMMA) and poly(2-hydroxyethyl methacrylate) (pHEMA), pMEMA exhibits a remarkable and nuanced biocompatibility, particularly in blood-contacting applications.[1][2] It is a US Food and Drug Administration (FDA)-approved biocompatible polymer, a testament to its safety and efficacy.[1][3]

This guide serves as a technical deep-dive for researchers, scientists, and drug development professionals into the core principles that govern pMEMA's exceptional biocompatibility. We will move beyond a surface-level overview to explore the intricate molecular interactions, the causality behind its performance, and the validated experimental protocols used to characterize its behavior. The central thesis of this guide is that pMEMA's success is not accidental but is rooted in its unique ability to structure water at its interface, creating a stealth-like barrier that minimizes the protein adsorption and subsequent biological cascades that plague many other materials.

Part 1: The Molecular Underpinnings of pMEMA's Biocompatibility

The biocompatibility of a material is fundamentally dictated by the events that occur at its surface within the first moments of biological contact. For blood-contacting devices, this involves the immediate adsorption of plasma proteins, a phenomenon known as the Vroman effect.[4] This initial protein layer dictates all subsequent interactions, including platelet adhesion, activation of the coagulation cascade, and the inflammatory response.[5][6] The innovation of pMEMA lies in its profound ability to control this initial interaction.

The Critical Role of the Hydration Layer

The key to understanding pMEMA's biocompatibility is its unique interaction with water. Unlike many polymers that simply present a hydrophobic or hydrophilic surface, pMEMA organizes water molecules into a distinct, structured hydration layer. This layer contains three types of water, as determined by differential scanning calorimetry (DSC).[7][8]

-

Non-freezing Water: Tightly bound directly to the polymer chains.

-

Free Water: Bulk water that behaves as it would in a normal aqueous environment.

-

Freezing-bound Water (or Intermediate Water): This is the crucial component. It is a layer of water that is ordered but less tightly bound than non-freezing water.[7][9] This intermediate water is hypothesized to act as a cushion, preventing proteins and cells from directly "feeling" the polymer surface.[1][7]

This specific water structure, particularly the presence of freezing-bound water, is the primary reason for pMEMA's low protein adsorption and excellent blood compatibility.[7][9] Polymers like pHEMA, by contrast, lack this distinct freezing-bound water layer, leading to different and less favorable biological interactions.[7]

Caption: The structured water layer at the pMEMA interface.

Resistance to Protein Adsorption and Denaturation

A direct consequence of this hydration shield is pMEMA's profound resistance to protein adsorption. When proteins do adsorb, pMEMA prevents their denaturation or conformational change.[10] This is a critical distinction. Many materials can bind proteins, but it is the subsequent unfolding of these proteins (denaturation) that exposes new binding sites, triggering platelet adhesion and coagulation.

Studies comparing pMEMA to other polymers consistently demonstrate:

-

Low Protein Adsorption: The total amount of plasma protein adsorbed onto pMEMA is significantly low, comparable to the well-known hydrophilic polymer pHEMA.[7][10]

-

Preservation of Protein Structure: Circular dichroism spectroscopy reveals that proteins like albumin adsorbed onto pMEMA retain a secondary structure very close to their native state. In contrast, proteins adsorbed onto pHEMA undergo considerable conformational changes.[10]

This resistance to denaturation is directly linked to its superior hemocompatibility, particularly its ability to suppress platelet adhesion and activation.[10]

| Polymer | Relative Protein Adsorption | Conformational Change of Adsorbed Protein | Resulting Platelet Adhesion |

| pMEMA | Low | Minimal to None[10] | Very Low[9] |

| pHEMA | Low | Significant[10] | Moderate to High |

| PMMA | High[1] | Significant | High |

| Table 1: Comparative biocompatibility characteristics of pMEMA and related polymers. |

Part 2: In Vitro Evaluation of Biocompatibility

Rigorous in vitro testing is the cornerstone of biocompatibility assessment. These assays provide quantitative data on how a material interacts with specific biological components under controlled conditions.

Hemocompatibility Assessment

For any material intended for blood-contacting applications, hemocompatibility is the most critical parameter. The primary goal is to demonstrate that the material does not induce thrombosis (clotting) or hemolysis (destruction of red blood cells).

Caption: Workflow for in vitro platelet adhesion and activation assays.

This protocol describes a standard method to evaluate platelet adhesion on polymer surfaces using Scanning Electron Microscopy (SEM).

Objective: To quantify the number and assess the morphology of platelets adhering to the pMEMA surface compared to controls.

Materials:

-

pMEMA-coated and control (e.g., glass, PMMA) substrates.

-

Freshly drawn human whole blood (with anticoagulant, e.g., ACD).

-

Phosphate-buffered saline (PBS), pH 7.4.

-

2.5% glutaraldehyde solution (in PBS).

-

Ethanol series (50%, 70%, 90%, 95%, 100%).

-

Hexamethyldisilazane (HMDS).

-

Platelet-rich plasma (PRP) preparation equipment (centrifuge).

Methodology:

-